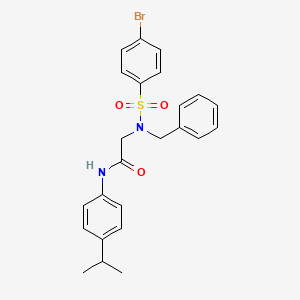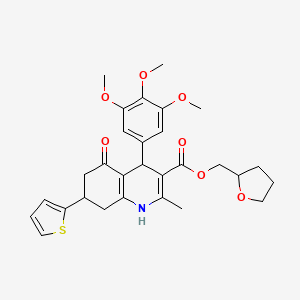![molecular formula C23H25N3O3S B11635443 N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11635443.png)
N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{(E)-[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]メチリデン}テトラヒドロチオフェン-3-アミン 1,1-ジオキシドは、ピラゾール環、フェニル基、テトラヒドロチオフェン部分を組み合わせてユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
N-{(E)-[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]メチリデン}テトラヒドロチオフェン-3-アミン 1,1-ジオキシドの合成は、通常、複数段階の有機反応を伴います。プロセスは、ピラゾール環の調製から始まり、続いてフェニル基とプロポキシフェニル基が導入されます。最後のステップでは、テトラヒドロチオフェン部分の形成と1,1-ジオキシドを形成する酸化が伴います。
工業生産方法
この化合物の工業生産には、収率と純度を最大限に高めるために最適化された反応条件が含まれる場合があります。これには、高純度試薬の使用、制御された反応温度、再結晶化やクロマトグラフィーなどの効率的な精製技術が含まれます。
化学反応の分析
反応の種類
N-{(E)-[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]メチリデン}テトラヒドロチオフェン-3-アミン 1,1-ジオキシドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、さらなる酸化により、追加の官能基を導入することができます。
還元: 還元反応は、硫黄原子の酸化状態を変更するために使用できます。
置換: フェニル基とプロポキシフェニル基は、他の官能基で置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、置換反応のためのさまざまな求核剤が含まれます。反応条件は、一般的に、制御された温度と、ジクロロメタンやエタノールなどの溶媒の使用を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、置換反応により、さまざまな官能基を導入できます。
科学研究への応用
N-{(E)-[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]メチリデン}テトラヒドロチオフェン-3-アミン 1,1-ジオキシドは、いくつかの科学研究への応用があります。
化学: より複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。
生物学: この化合物のユニークな構造により、生物学的相互作用と潜在的な治療効果を研究するための候補となっています。
医学: 特に、そのユニークな構造が治療上の利点をもたらす可能性のある疾患の治療における、薬剤としての可能性を探るための研究が進められています。
産業: 安定性または反応性が高められたなど、特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
3-[(E)-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
N-{(E)-[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]メチリデン}テトラヒドロチオフェン-3-アミン 1,1-ジオキシドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物の構造により、特定の部位に結合することができ、生物学的経路を調節し、その効果を発揮します。正確な経路と標的は、特定の用途によって異なり、現在も研究されています。
類似化合物との比較
Similar Compounds
3,4-DIMETHOXY-N’-{(E)-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE: Similar structure but with different functional groups.
3,4,5-TRIMETHOXY-N’-{(E)-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE: Another related compound with additional methoxy groups.
Uniqueness
The uniqueness of 3-[(E)-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H25N3O3S |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-1-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methanimine |
InChI |
InChI=1S/C23H25N3O3S/c1-2-13-29-22-10-8-18(9-11-22)23-19(15-24-20-12-14-30(27,28)17-20)16-26(25-23)21-6-4-3-5-7-21/h3-11,15-16,20H,2,12-14,17H2,1H3 |
InChIキー |
ZXKYBZYNHXPEGZ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NC3CCS(=O)(=O)C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}butanamide](/img/structure/B11635360.png)
![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635364.png)
![10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11635371.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)

![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
![2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B11635385.png)
![2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate](/img/structure/B11635386.png)
![4-{(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11635389.png)

![8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11635397.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635413.png)

![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635446.png)
